7-Bromo-5-methyl-1H-indole-3-carbaldehyde

Description

Structural Overview and IUPAC Nomenclature

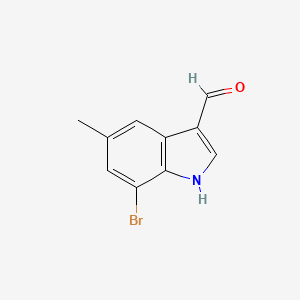

7-Bromo-5-methyl-1H-indole-3-carbaldehyde possesses a well-defined molecular architecture characterized by the indole bicyclic framework with specific substituent positioning that determines its chemical reactivity and biological properties. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the base name "indole" modified by positional descriptors indicating the precise locations of functional groups.

The molecular structure consists of a fused benzene-pyrrole ring system where the pyrrole nitrogen occupies the 1-position according to standard indole numbering. The bromine substituent at the 7-position represents a halogen modification on the benzene ring portion, while the methyl group at the 5-position provides an electron-donating alkyl substituent. The aldehyde functionality at the 3-position introduces a carbonyl group that significantly influences the compound's reactivity profile.

Table 1: Fundamental Molecular Properties of this compound

The compound exists as a solid at room temperature with a melting point range of 147-153°C, indicating good thermal stability under standard laboratory conditions. The relatively high boiling point of approximately 404°C reflects the substantial intermolecular forces present in the crystal lattice, likely involving both van der Waals interactions and potential hydrogen bonding through the indole nitrogen-hydrogen functionality.

Spectroscopic characterization provides detailed structural confirmation through multiple analytical techniques. The Simplified Molecular Input Line Entry System representation "Cc1cc(Br)c2[nH]cc(C=O)c2c1" clearly delineates the connectivity pattern, while the International Chemical Identifier key NDPJQPZNSDSHJM-UHFFFAOYSA-N provides a unique digital fingerprint for database searching and compound identification.

Position within the Indole Derivative Family

The indole ring system represents one of the most prevalent heterocyclic frameworks in natural products and synthetic pharmaceuticals, with indole derivatives encompassing a vast array of structurally diverse compounds exhibiting remarkable biological activities. This compound occupies a specific niche within this extensive family, distinguished by its particular substitution pattern and functional group combination.

Indole derivatives are characterized by their bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, creating an aromatic heterocycle with unique electronic properties. The delocalization of ten π-electrons across the entire ring system imparts exceptional stability and reactivity characteristics that have made indoles central to medicinal chemistry research.

Within the broader classification of indole derivatives, this compound belongs to several important subcategories. As a halogenated indole, it represents part of the expanding class of halogen-substituted heterocycles that have gained prominence in pharmaceutical development due to their enhanced metabolic stability and modified pharmacokinetic properties. The presence of the bromine atom at the 7-position specifically places this compound among the less common 7-substituted indoles, which have received increasing attention for their unique reactivity patterns.

The aldehyde functionality at the 3-position categorizes this compound as an indole-3-carbaldehyde derivative, a subset that has proven particularly valuable in synthetic chemistry applications. Indole-3-carbaldehydes serve as versatile intermediates in the construction of more complex molecular architectures, including tryptophan-derived alkaloids and other biologically active natural products.

Table 2: Classification of this compound within Indole Derivative Categories

| Classification Category | Structural Feature | Significance |

|---|---|---|

| Halogenated Indoles | Bromine at 7-position | Enhanced metabolic stability |

| Methylated Indoles | Methyl group at 5-position | Modified electronic properties |

| Indole-3-carbaldehydes | Aldehyde at 3-position | Synthetic versatility |

| 7-Substituted Indoles | Substitution on benzene ring | Unique reactivity patterns |

| Heterocyclic Aldehydes | Formyl group on heterocycle | Electrophilic reactivity |

The compound's position within the indole derivative family reflects the systematic exploration of structure-activity relationships that has driven indole chemistry research for decades. The specific combination of substituents present in this compound represents a carefully designed molecular architecture that balances electronic effects, steric considerations, and synthetic accessibility.

Historical Context of Bromoindole Research

The development of bromoindole chemistry has followed a systematic progression spanning several decades, with early investigations focusing on fundamental synthetic methodologies and gradually expanding to encompass sophisticated applications in natural product synthesis and pharmaceutical development. The historical trajectory of bromoindole research provides essential context for understanding the significance of this compound within this evolving field.

Early pioneering work in bromoindole synthesis emerged in the mid-20th century, with researchers recognizing the potential of halogenated indoles as valuable synthetic intermediates. Fundamental studies established basic bromination methodologies for indole ring systems, laying the groundwork for more sophisticated synthetic approaches. These early investigations revealed the regioselectivity challenges inherent in indole bromination, particularly the tendency for electrophilic bromination to occur preferentially at the more reactive 3-position rather than the desired benzene ring positions.

The development of 7-bromoindole synthesis represented a significant milestone in this field, with researchers developing innovative strategies to overcome the inherent reactivity preferences of the indole ring system. Classical approaches involved multi-step synthetic sequences that employed protecting group strategies and carefully controlled reaction conditions to achieve the desired regioselectivity. The preparation of 7-bromoindole-2-carboxylic acid as a key intermediate demonstrated the feasibility of introducing bromine substitution at the 7-position through carefully designed synthetic routes.

Patent literature from the latter half of the 20th century documented increasing interest in 7-bromoindole derivatives as pharmaceutical intermediates, particularly in the synthesis of complex alkaloid structures. These developments reflected growing recognition of the unique properties imparted by 7-position substitution, including modified electronic characteristics and enhanced synthetic versatility compared to other regioisomers.

Marine natural product research contributed significantly to bromoindole chemistry, with the isolation of novel brominated indole alkaloids from marine organisms providing both synthetic targets and inspiration for new methodologies. The discovery of methyl 3-(6-bromoindol-3-yl)prop-2-enoate from marine sponges exemplified the importance of bromoindole structures in natural product chemistry and stimulated further investigation of these compounds.

Table 3: Key Milestones in Bromoindole Research History

Recent decades have witnessed remarkable advances in bromoindole synthetic methodology, with researchers developing increasingly sophisticated approaches that emphasize efficiency, selectivity, and environmental considerations. The emergence of transition-metal-free synthetic protocols represents a particularly important development, offering more sustainable approaches to bromoindole synthesis while maintaining high levels of regioselectivity and yield.

Contemporary research has also expanded the scope of bromoindole applications beyond traditional pharmaceutical chemistry to encompass materials science, catalysis, and chemical biology applications. This broadening scope reflects the maturation of bromoindole chemistry as a field and the recognition of these compounds' versatility across multiple disciplines.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its individual molecular properties, encompassing broader themes of synthetic methodology, structure-activity relationships, and the fundamental principles governing heterocyclic reactivity. This compound exemplifies the sophisticated approaches that characterize modern heterocyclic chemistry while demonstrating the practical applications that drive continued research in this field.

Heterocyclic compounds occupy a central position in organic chemistry due to their prevalence in natural products, pharmaceuticals, and advanced materials. The indole ring system, in particular, represents one of the most important heterocyclic frameworks, with indole derivatives constituting approximately 40% of known natural products containing nitrogen heterocycles. This prevalence reflects the unique electronic properties and structural versatility of the indole framework, which allows for extensive structural modification while maintaining favorable physicochemical properties.

The strategic importance of this compound in heterocyclic chemistry stems from its role as a multifunctional building block that combines several important synthetic handles within a single molecular framework. The aldehyde functionality provides a highly reactive carbonyl group suitable for nucleophilic addition reactions, condensation processes, and oxidation-reduction transformations. The bromine substituent offers opportunities for cross-coupling reactions, nucleophilic substitution processes, and metal-halogen exchange reactions that enable further structural elaboration.

Modern heterocyclic chemistry increasingly emphasizes the development of modular synthetic approaches that allow for the efficient construction of complex molecular architectures from readily available building blocks. This compound exemplifies this approach by providing multiple points of chemical modification within a stable heterocyclic framework. The compound's utility in B(C₆F₅)₃-catalyzed carbon-carbon coupling reactions with naphthoquinones demonstrates its versatility in contemporary synthetic methodology.

The electronic properties of this compound reflect fundamental principles of heterocyclic chemistry, particularly the interplay between aromatic stabilization and functional group reactivity. The indole ring system exhibits unique electronic characteristics due to the presence of the nitrogen heteroatom, which influences both the distribution of electron density and the reactivity patterns observed in electrophilic and nucleophilic reactions. The specific substitution pattern in this compound creates a precisely tuned electronic environment that can be exploited in selective synthetic transformations.

Table 4: Synthetic Applications of this compound in Heterocyclic Chemistry

| Reaction Type | Functional Group Involved | Synthetic Utility | Applications |

|---|---|---|---|

| Cross-coupling | Bromine substituent | Carbon-carbon bond formation | Alkaloid synthesis |

| Condensation | Aldehyde group | Carbon-nitrogen bond formation | Heterocycle construction |

| Nucleophilic addition | Carbonyl carbon | Functional group installation | Pharmaceutical intermediates |

| Electrophilic substitution | Indole ring | Ring modification | Natural product analogs |

| Metal-halogen exchange | Bromine substituent | Organometallic intermediates | Complex molecule synthesis |

The broader significance of this compound in heterocyclic chemistry also relates to its potential as a model system for understanding fundamental reactivity principles. The combination of electron-withdrawing and electron-donating substituents creates opportunities for studying regioselectivity, stereoselectivity, and reaction mechanism in heterocyclic systems. Such studies contribute to the development of predictive models that guide the design of new synthetic methodologies and the optimization of existing protocols.

Contemporary research in heterocyclic chemistry increasingly focuses on sustainable synthetic approaches that minimize environmental impact while maximizing efficiency and selectivity. This compound represents an important example of how traditional heterocyclic building blocks can be integrated into modern green chemistry approaches, particularly through the development of catalytic methodologies that operate under mild conditions with minimal waste generation.

Properties

IUPAC Name |

7-bromo-5-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-8-7(5-13)4-12-10(8)9(11)3-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPJQPZNSDSHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16077-60-4 | |

| Record name | 16077-60-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategies

The preparation of 7-bromo-5-methyl-1H-indole-3-carbaldehyde can be broadly divided into two stages:

- Stage 1 : Synthesis of the substituted indole core (7-bromo-5-methylindole or closely related intermediates).

- Stage 2 : Introduction of the formyl group at position 3 to yield the indole-3-carbaldehyde.

Preparation of 7-Bromo-5-methylindole Core

A key intermediate to the target compound is 5-bromo-7-methylindole, which can be synthesized by a multi-step process starting from 4-bromo-2-methylaniline. A recent, efficient method involves three main steps:

Step 1: Iodination of 4-bromo-2-methylaniline

The starting material 4-bromo-2-methylaniline undergoes iodination using N-iodosuccinimide (NIS) or iodine in an appropriate solvent to yield an iodinated intermediate.Step 2: Sonogashira Coupling Reaction

The iodinated intermediate is subjected to a palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene under mild conditions (room temperature, nitrogen atmosphere) using catalysts such as Pd(PPh3)2Cl2 and CuI. Triethylamine is used as the base. This step yields an alkyne-substituted intermediate with high yield (~92%).Step 3: Cyclization (Ring Closing) Reaction

The alkyne intermediate undergoes base-promoted cyclization using potassium tert-butoxide or sodium hydride in solvents like NMP or DMF at 40-80 °C (typically 60 °C). This ring closure forms the 5-bromo-7-methylindole core with yields ranging from 75% to 80%.

This method offers advantages of mild reaction conditions, relatively low cost, and suitability for large-scale synthesis. It avoids expensive reagents like lithium borohydride and harsh solvents such as quinoline used in older methods.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Iodination | NIS or Iodine, solvent | High | Selective iodination |

| 2 | Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, triethylamine, RT, N2 | ~92 | Mild, efficient coupling |

| 3 | Cyclization | KOtBu or NaH, NMP or DMF, 60 °C | 75-80 | Base-promoted ring closure |

Formylation at the 3-Position: Synthesis of Indole-3-carbaldehyde

Once the substituted indole is prepared, the aldehyde group at position 3 is introduced typically via a Vilsmeier-Haack reaction:

Vilsmeier Reagent Preparation : Phosphorus oxychloride (POCl3) is slowly added to anhydrous dimethylformamide (DMF) at 0-5 °C, forming the electrophilic Vilsmeier reagent.

Formylation Reaction : The substituted indole (such as 5-bromo-7-methylindole or 2-methylaniline derivatives) is added dropwise to the Vilsmeier reagent at 0-5 °C, followed by stirring at room temperature and refluxing for 5-8 hours.

Workup : After completion, the reaction mixture is neutralized with saturated sodium carbonate to pH 8-9, precipitating the indole-3-carbaldehyde product, which is then filtered, dried, and recrystallized.

This method is widely reported for synthesizing indole-3-carbaldehydes with various substituents, including methyl and bromo groups. It provides moderate to good yields and is applicable to a range of substituted anilines.

Alternative Synthetic Routes and Catalytic Methods

Some literature mentions palladium-catalyzed coupling reactions involving 5-bromo-2-methylindole and specific brominated ethanone derivatives to synthesize related indole-2-carbaldehyde compounds, which may be adapted or modified for the 3-carbaldehyde isomer. However, these methods often require expensive catalysts and reagents and are less commonly used for large-scale synthesis of this compound.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reactions | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| 1 | 4-bromo-2-methylaniline | Iodination → Sonogashira coupling → Cyclization | NIS/I2, Pd catalyst, KOtBu, NMP, 40-80 °C | 75-92 | Mild, scalable, cost-effective | Requires multi-step sequence |

| 2 | 2-methylaniline derivatives | Vilsmeier-Haack formylation | POCl3/DMF, 0-5 °C to reflux | Moderate to High | Direct formylation, versatile | Sensitive to reaction conditions |

| 3 | 5-bromo-2-methylindole | Pd-catalyzed coupling with brominated ethanones | Pd catalyst, organic solvents | Variable | Potential for selective synthesis | Expensive reagents, complex steps |

Research Findings and Optimization Notes

- The iodination step must be carefully controlled to avoid over-iodination or side reactions.

- Sonogashira coupling benefits from inert atmosphere and slow addition of alkyne to improve yield and purity.

- Base choice in cyclization affects yield and purity; potassium tert-butoxide and sodium hydride are preferred.

- The Vilsmeier-Haack reaction requires precise temperature control to maximize aldehyde formation and minimize side products.

- Purification typically involves silica gel chromatography, and recrystallization improves product quality.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like amines, thiols, and alkoxides.

Major Products Formed:

Oxidation: 7-Bromo-5-methyl-1H-indole-3-carboxylic acid.

Reduction: 7-Bromo-5-methyl-1H-indole-3-methanol.

Substitution: 7-Substituted-5-methyl-1H-indole-3-carbaldehyde derivatives.

Scientific Research Applications

Chemistry: 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of complex indole derivatives. It serves as a precursor for various heterocyclic compounds and is involved in multicomponent reactions .

Biology and Medicine: It is explored for its anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is largely dependent on its interactions with biological targets. As an indole derivative, it may act as a ligand for various receptors and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The bromine atom may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of bromine and methyl substituents significantly influence electronic and steric properties:

- Electronic Effects : Bromine, being electron-withdrawing, alters the electron density of the indole ring. In the 7-bromo derivative, this may deactivate the ring toward electrophilic substitution at adjacent positions, whereas the 5-bromo isomer (e.g., 5-Bromo-1-methyl) shows different reactivity patterns.

Crystallographic and Supramolecular Features

Crystal structures of related compounds reveal substituent-dependent interactions:

- 5-Methyl-1H-indole-3-carbaldehyde : Forms N—H⋯O hydrogen-bonded chains and C—H⋯π interactions, creating layered structures.

- 6-Bromo-1H-indole-3-carbaldehyde : Exhibits additional Br⋯π interactions, enhancing supramolecular aggregation.

- 7-Bromo-5-methyl : Expected to form N—H⋯O and C—H⋯π bonds, but the bromine at position 7 may limit Br-involved interactions compared to 5- or 6-bromo isomers.

Biological Activity

7-Bromo-5-methyl-1H-indole-3-carbaldehyde is a significant derivative of indole, a heterocyclic compound prevalent in various natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are recognized for their diverse biological activities, making them valuable in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : This compound binds with high affinity to multiple receptors, influencing cellular signaling pathways.

- Enzyme Interaction : It acts as a substrate for enzymes involved in oxidative reactions, leading to the formation of reactive intermediates that can modify biomolecules such as proteins and nucleic acids.

- Gene Expression Modulation : The compound can influence gene expression by interacting with transcription factors or modifying histones, thereby impacting chromatin structure and accessibility.

Biological Activities

Research highlights several biological activities associated with this compound:

- Anticancer Activity : This compound has shown potential in inhibiting tumor growth in various cancer cell lines. Studies indicate its effectiveness against human cancer cells, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines.

- Antimicrobial Properties : It exhibits antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies

- Anticancer Research : A study evaluating the cytotoxic effects of this compound on A549 and MDA-MB-231 cell lines reported significant inhibition of cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Antimicrobial Evaluation : In vitro tests showed that this compound had minimum inhibitory concentrations (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Biochemical Pathways

The compound's interaction with biochemical pathways is crucial for its biological effects:

| Biological Activity | Mechanism |

|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation |

| Antimicrobial | Disrupts bacterial cell wall synthesis |

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production |

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : As a building block for synthesizing novel indole derivatives with enhanced biological activity.

- Pharmaceutical Development : Investigated for its potential as an anticancer and antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for preparing 7-Bromo-5-methyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

Answer: The synthesis typically involves bromination of a pre-functionalized indole precursor. A common approach includes:

Bromination : Reacting 5-methylindole with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid to introduce bromine at the 7th position .

Formylation : Using the Vilsmeier-Haack reaction with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the 3rd position .

Q. Optimization Tips :

- Temperature Control : Bromination at 0–5°C minimizes side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance formylation efficiency.

- Yield Improvement : Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) achieves >80% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer: Key techniques include:

- ¹H/¹³C NMR : Assigns protons and carbons (e.g., aldehyde proton at ~9.8 ppm; methyl group at ~2.5 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₇BrNO: 252.97) .

- FT-IR : Identifies functional groups (aldehyde C=O stretch at ~1680 cm⁻¹) .

Data Interpretation : Cross-reference with databases like PubChem or crystallographic data (e.g., CCDC entries) to resolve ambiguities .

Q. What are the common chemical reactions involving the aldehyde group in this compound?

Answer: The aldehyde group participates in:

- Reduction : NaBH₄ in methanol yields 7-bromo-5-methyl-1H-indole-3-methanol .

- Oxidation : KMnO₄ in acidic conditions converts it to 7-bromo-5-methyl-1H-indole-3-carboxylic acid .

- Nucleophilic Addition : Reaction with amines forms Schiff bases, useful in drug discovery .

Note : Steric hindrance from the methyl and bromine groups may slow reaction kinetics.

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:

- Hydrogen Bonding : N–H⋯O interactions stabilize crystal packing (e.g., chains along [021] direction) .

- Software Tools : Use SHELX programs (SHELXL for refinement, SHELXS for solution) to model electron density maps .

Case Study : A derivative (5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone) showed intermolecular N–H⋯S bonds, confirmed via SCXRD .

Q. How do conflicting bioactivity data for indole derivatives arise, and how can they be reconciled?

Answer: Discrepancies often stem from:

- Structural Variations : Minor substituent changes (e.g., Br vs. F at position 5) alter lipophilicity and target binding .

- Assay Conditions : Varying cell lines or concentrations (e.g., IC₅₀ values differ between MCF-7 and HeLa cells) .

Q. Mitigation Strategies :

- Use standardized protocols (e.g., NIH/NCATS guidelines).

- Validate results with orthogonal assays (e.g., SPR for binding, flow cytometry for apoptosis) .

Q. What computational methods predict the reactivity of this compound in drug design?

Answer:

- DFT Calculations : Model electrophilicity of the aldehyde group (Fukui indices guide nucleophilic attack sites) .

- Molecular Docking : Predict binding to targets (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Example : A pyridoindole derivative showed strong affinity for EGFR kinase (ΔG = -9.2 kcal/mol) via docking .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.